3-amino-N,4-dimethyl-N-(propan-2-yl)benzene-1-sulfonamide
Overview
Description
“3-amino-N,4-dimethyl-N-(propan-2-yl)benzene-1-sulfonamide” is a compound used for proteomics research . It has a molecular formula of C11H18N2O2S and a molecular weight of 242.34 .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C11H18N2O2S. It contains an aromatic benzene ring with a sulfonamide group attached, along with dimethyl and isopropyl substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 242.34 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not found in the available resources.Scientific Research Applications
Bacterial Infections
Sulfonamides, such as those reported in the treatment of bacterial meningitis, showcase their utility as bacteriostatic agents. The study by Rhoads, Svec, and Rohr (1950) highlighted the effectiveness of gantrisin, a sulfonamide, in treating various infections, including bacterial meningitis. This illustrates the role of sulfonamides in combating bacterial infections through their bacteriostatic properties (Rhoads, Svec, & Rohr, 1950).
Alzheimer's Disease
Research on 3-amino-1-propanesulfonic acid (3APS), a compound related to sulfonamides, explored its potential as a disease-modifying treatment for Alzheimer's disease by targeting amyloid-β. Aisen et al. (2006) found that long-term administration of 3APS was safe, tolerated, and effective in reducing CSF amyloid-β42 levels in patients with mild-to-moderate Alzheimer's disease, indicating its potential therapeutic value (Aisen et al., 2006).
Cancer Therapy
Sulfonamides have also been explored for their potential in cancer therapy. Garrido and Escobar Lagos (1975) discussed the use of dimethyl sulfoxide (DMSO), a solvent with sulfonamide-like properties, as a toxicity-reducing agent and potentiator of cyclophosphamide in cancer treatment. This suggests sulfonamides and related compounds may enhance the efficacy of chemotherapy while reducing adverse effects (Garrido & Escobar Lagos, 1975).
Heavy Metal Detoxification
The mobilization of mercury and arsenic by sodium 2,3-dimercapto-1-propane sulfonate (DMPS) highlights another critical application. Aposhian (1998) demonstrated that DMPS effectively chelates heavy metals, facilitating their excretion from the body. This underscores the importance of sulfonamide derivatives in detoxification therapies for heavy metal poisoning (Aposhian, 1998).
properties
IUPAC Name |
3-amino-N,4-dimethyl-N-propan-2-ylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-8(2)13(4)16(14,15)10-6-5-9(3)11(12)7-10/h5-8H,12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFWNZNFPKEBPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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